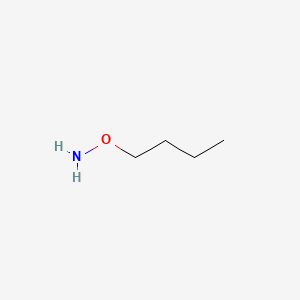

O-Butylhydroxylamine

説明

O-Butylhydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) attached to the same carbon atom. These compounds are known for their nucleophilic properties and are often used in various organic synthesis reactions. The introduction of aliphatic amino and hydroxy groups to keto steroids using O-substituted hydroxylamines, such as (aminooxy)butyl- and -hexylamines and alcohols, has been demonstrated to be an effective method for derivatizing keto steroids in an alkaline alcoholic solution .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines can be achieved through the Ing-Manske modification of the Gabriel synthesis, which allows for the introduction of aliphatic amino or hydroxy groups with a spacer arm to compounds like testosterone and cortisol . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at low temperatures, which provides a way to synthesize O-tert-butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Additionally, N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate, offering an improvement in safety over previous methods .

Molecular Structure Analysis

The molecular structure of O-Butylhydroxylamine derivatives can be complex, as seen in the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine. This compound exhibits a tridentate ONO ligation-core and has been characterized using analytical, spectral, and single-crystal X-ray diffraction methods. The crystal structure confirmed the presence of the β-anomer and revealed C-1-N-glycosylation, with the saccharide unit exhibiting a 4C1 chair conformation .

Chemical Reactions Analysis

O-Butylhydroxylamine and its derivatives are versatile in chemical reactions. For instance, the aminooxy group of O-substituted hydroxylamines reacts readily with keto groups, allowing for further reactions with the remaining functional groups . The synthesis of O-(2,4-dinitrophenyl)hydroxylamine demonstrates its use in an N-amination/benzoylation procedure with various substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-Butylhydroxylamine derivatives are influenced by their molecular structure. For example, the presence of the ONO ligation-core and the specific anomeric nature of the glucopyranosylamine derivatives affect their reactivity and interaction with other molecules. These compounds are known to form hydrogen-bond interactions within the lattice, which can stabilize their conformation and influence their solubility and reactivity . The synthesis methods mentioned also highlight the functional group tolerance and the potential for a broad range of reactions that these compounds can undergo .

科学的研究の応用

Organic Chemistry

O-Butylhydroxylamine is used in the synthesis of di- and trisubstituted hydroxylamines .

Application

In organic chemistry, O-Butylhydroxylamine is used as a reagent for the synthesis of N, O-disubstituted hydroxylamines . These compounds are important because they can be used to create a variety of functional groups, which are the building blocks of complex organic molecules .

Method of Application

The exact method of application can vary depending on the specific reaction, but generally, O-Butylhydroxylamine is added to a solution containing the other reactants. The reaction is then allowed to proceed under controlled conditions .

Results

Under optimized conditions, excellent yields (up to 99%) were obtained for the N, O-disubstituted hydroxylamines . A variety of functional groups could be tolerated, including trifluoromethyl, with products isolated in 80-99% yield . Additionally, aryl halides were also tolerated, with products isolated in 95-99% yield .

Synthesis of N-methyl-O-tert-butylhydroxylamine Hydrochloride

O-tert-Butylhydroxylamine hydrochloride was used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride .

Application

This compound is a useful reagent in organic synthesis, as it can be used to introduce the N-methyl-O-tert-butylhydroxylamine group into other molecules .

Method of Application

The exact method of application can vary depending on the specific reaction, but generally, O-tert-Butylhydroxylamine hydrochloride is added to a solution containing the other reactants. The reaction is then allowed to proceed under controlled conditions .

Results

The reaction typically yields N-methyl-O-tert-butylhydroxylamine hydrochloride, which can be used as a building block in the synthesis of more complex molecules .

Synthesis of N-tert-butoxyamino Acids

O-tert-Butylhydroxylamine hydrochloride was also used in the preparation of N-tert-butoxyamino acids .

Application

These compounds serve as substrates for the unambiguous synthesis of N-hydroxy peptides .

Method of Application

Again, the exact method of application can vary depending on the specific reaction, but generally, O-tert-Butylhydroxylamine hydrochloride is added to a solution containing the other reactants. The reaction is then allowed to proceed under controlled conditions .

Results

The reaction typically yields N-tert-butoxyamino acids, which can be used as substrates for the synthesis of N-hydroxy peptides .

Synthesis of N-(arylethyl)-O-tert-butylhydroxamates

O-tert-Butylhydroxylamine hydrochloride is used in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates .

Application

These compounds are used as Weinreb amide equivalents . Weinreb amides are useful intermediates in organic synthesis, particularly for the preparation of ketones .

Method of Application

The exact method of application can vary depending on the specific reaction, but generally, O-tert-Butylhydroxylamine hydrochloride is added to a solution containing the other reactants. The reaction is then allowed to proceed under controlled conditions .

Results

The reaction typically yields N-(arylethyl)-O-tert-butylhydroxamates, which can be used as Weinreb amide equivalents .

Double Allylic Alkylation of Indole-2-hydroxamates

O-tert-Butylhydroxylamine hydrochloride is used in double allylic alkylation of indole-2-hydroxamates .

Application

This reaction is useful for the synthesis of complex organic molecules, particularly those containing the indole moiety .

Method of Application

Again, the exact method of application can vary depending on the specific reaction, but generally, O-tert-Butylhydroxylamine hydrochloride is added to a solution containing the other reactants. The reaction is then allowed to proceed under controlled conditions .

Results

The reaction typically yields products that have undergone double allylic alkylation .

Safety And Hazards

特性

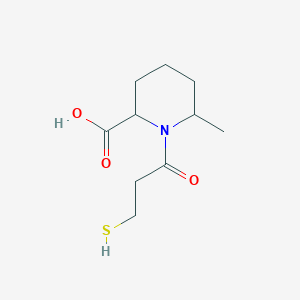

IUPAC Name |

O-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVIGQKJZLJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204773 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Butylhydroxylamine | |

CAS RN |

5622-77-5 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)